REACTION_CXSMILES
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[CH3:1][C:2]1[CH:3]=[C:4]([CH:10]=[C:11]([CH3:13])[CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6].[Br:14]N1C(=O)CCC1=O>>[Br:14][CH2:1][C:2]1[CH:3]=[C:4]([CH:10]=[C:11]([CH3:13])[CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6]
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Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
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CC=1C=C(C(=O)OCC)C=C(C1)C
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Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Purification
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Type
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WASH
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Details
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eluting with 5% ethyl acetate in isohexane Yield 1.85 g
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Name
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Type
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product
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Smiles
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BrCC=1C=C(C(=O)OCC)C=C(C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |